2-Methyl 2,3-thiophenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C7H6O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid typically involves the esterification of thiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
Industrial production methods for 2-(Methoxycarbonyl)thiophene-3-carboxylic acid may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Methoxycarbonyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further chemical reactions. The thiophene ring can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
Thiophene-3-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
Methyl thiophene-2-carboxylate: Similar structure but the ester group is at a different position.
Uniqueness
2-(Methoxycarbonyl)thiophene-3-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups, which provide distinct reactivity and functionalization opportunities compared to its analogs .
Properties
Molecular Formula |
C7H5O4S- |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-methoxycarbonylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H6O4S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3,(H,8,9)/p-1 |
InChI Key |
XLKOQFSMGITOGW-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.